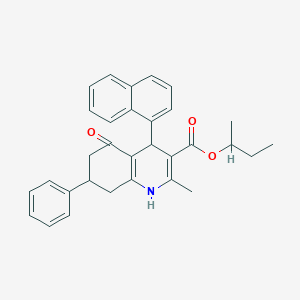

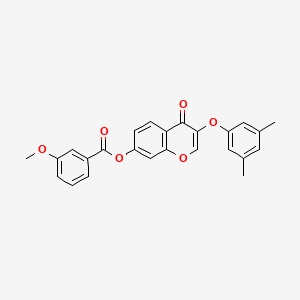

ethyl 5-amino-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound ethyl 5-amino-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group and a methoxyphenyl group. This structure is of interest due to the pyrazole ring's presence in many biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of similar compounds, the synthesis can involve multi-component reactions, offering a versatile approach to introducing various substituents into the pyrazole ring (GobalaKrishnan et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. This structure contributes to the compound's ability to engage in hydrogen bonding and π-π interactions, which are significant for its binding with biological targets.

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactivity towards electrophilic substitution and their ability to act as ligands in coordination chemistry. These compounds can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their biological activity (Rossi et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, boiling point, and solubility, are influenced by the nature of the substituents attached to the pyrazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical formulations.

Chemical Properties Analysis

Chemically, pyrazole derivatives exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties, depending on the substituents' nature. Their ability to interact with various enzymes and receptors is a subject of ongoing research to develop new therapeutic agents (Cetin, 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 5-amino-3-(methoxyphenyl)isoquinolin-1-one, have been found to interact withTankyrase , a member of the poly (ADP-ribose)polymerase family . Tankyrase mediates Wnt signal transduction and has emerged as a new molecular target for the therapy of different kinds of cancer .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit tankyrase, thereby disrupting wnt/β-catenin signaling . This disruption can lead to changes in genomic stability, transcriptional control, energy metabolism, and apoptosis .

Biochemical Pathways

Given its potential interaction with tankyrase, it may affect theWnt/β-catenin signaling pathway . This pathway plays a significant role in a wide range of biological events, including the maintenance of genomic stability, transcriptional control, energy metabolism, and apoptosis .

Result of Action

Inhibition of tankyrase, a potential target of this compound, has emerged as an appealing strategy for the discovery of novel anticancer drugs

Propriétés

IUPAC Name |

ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)10-11(15-16-12(10)14)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVUMDPQZPJORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5068278.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5068296.png)

![3-[(2-oxo-3-phenylpropyl)thio]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5068314.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5068318.png)

![{(2S*)-1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B5068325.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B5068331.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}nicotinamide](/img/structure/B5068338.png)

![3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid](/img/structure/B5068377.png)